Lobaplatin

Breast Cancer Ovarian Cancer Cytotoxicity

Lobaplatin (D-19466) is a third-generation platinum(II) antineoplastic agent distinguished by its 1:1 diastereomeric mixture of platinum(II) complexes with 1,2-bis(aminomethyl)cyclobutane as the stable ligand and lactic acid as the leaving group. This unique structure confers a favorable toxicity profile vs. earlier platinum analogs. It exhibits minimal cross-resistance in cisplatin-resistant ovarian cancer cell lines and demonstrates superior tumor control over carboplatin in retinoblastoma xenograft models. Phase II data show comparable efficacy but significantly reduced nephrotoxicity vs. cisplatin in elderly cervical cancer patients. Preclinically, lobaplatin + paclitaxel yields superior antitumor activity vs. cisplatin-based combinations in NSCLC models. Approved in China for CML, metastatic breast cancer, and SCLC, this agent is ideal for investigating platinum resistance mechanisms and developing next-generation oncology therapies.

Molecular Formula C9H18N2O3Pt
Molecular Weight 397.33 g/mol
CAS No. 135558-11-1
Cat. No. B1683953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobaplatin
CAS135558-11-1
SynonymsD19466;  D-19466;  Lobaplatin.
Molecular FormulaC9H18N2O3Pt
Molecular Weight397.33 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]
InChIInChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1/t5-,6-;2-;/m00./s1
InChIKeyRLXPIABKJFUYFG-DOYDWZMXSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lobaplatin (CAS 135558-11-1) Scientific Procurement: Third-Generation Platinum Anticancer Agent with Distinctive Toxicity Profile


Lobaplatin (D-19466) is a third-generation platinum(II)-based antineoplastic agent approved in China for the treatment of chronic myelogenous leukemia, inoperable metastatic breast cancer, and small cell lung cancer [1]. It is formulated as a 1:1 diastereomeric mixture of platinum(II) complexes featuring a 1,2-bis(aminomethyl)cyclobutane stable ligand and lactic acid as the leaving group [2]. This unique structural composition confers a favorable toxicity profile compared to earlier platinum analogs [3].

Why Lobaplatin Cannot Be Casually Substituted: Evidence of Non-Cross-Resistance and Differential Clinical Performance


Generic substitution within the platinum drug class is scientifically unsound due to well-documented differences in cross-resistance patterns, toxicity profiles, and efficacy in specific cancer models. For instance, lobaplatin exhibits minimal or no cross-resistance in cisplatin-resistant cell lines [1]. Furthermore, clinical studies have demonstrated that lobaplatin provides comparable efficacy but significantly improved tolerability compared to cisplatin and carboplatin in specific patient populations [2]. These distinctions underscore the necessity of compound-specific selection based on empirical evidence rather than class-based assumptions.

Quantitative Evidence for Lobaplatin Differentiation: A Comparative Data Guide for Scientific Selection


Superior Antiproliferative Potency in Breast and Ovarian Cancer Cell Lines

In a comparative in vitro screen against breast (MCF-7) and ovarian (OVCAR-3) cancer cell lines, lobaplatin was the most potent agent among cisplatin, carboplatin, oxaliplatin, and satraplatin. The IC50 values for lobaplatin were 3.5 µM in MCF-7 cells, and 1 µM and 3 µM in OVCAR-3 and OVCAR-3 carbo R cells, respectively. In contrast, oxaliplatin showed IC50 values ranging from 10 to 17 µM in the same cell lines [1].

Breast Cancer Ovarian Cancer Cytotoxicity

Enhanced In Vivo Tumor Control in Retinoblastoma Xenograft Models

A direct comparison of lobaplatin and carboplatin in Y79 retinoblastoma cells and xenograft models demonstrated that lobaplatin was more effective in controlling tumors in vivo. In vitro, lobaplatin induced a higher proportion of early-stage apoptotic cells compared to carboplatin [1].

Retinoblastoma Xenograft In Vivo

Comparable Efficacy with Superior Renal Safety in Elderly Cervical Cancer Patients

A phase II randomized controlled trial compared lobaplatin-based vs. cisplatin-based concurrent chemoradiotherapy (CCRT) in elderly (≥65 years) cervical cancer patients. The lobaplatin group showed a significantly higher chemotherapy completion rate (83.9% vs. 54.5%, p=0.011) and a lower incidence of nephrotoxicity (39.4% vs. 9.7%, p=0.006), with comparable objective response rates (93.5% vs. 93.9%) and 2-year overall survival rates (90.7% vs. 96.6%, p=0.558) [1].

Cervical Cancer Geriatric Oncology Concurrent Chemoradiotherapy

Enhanced Antitumor Activity in Combination with Paclitaxel in NSCLC Models

In preclinical NSCLC models, the combination of lobaplatin with paclitaxel led to significantly enhanced antitumor activity, which was superior to that of cisplatin combined with antitubulin agents [1]. The mean IC50 of lobaplatin across a variety of NSCLC cells was 2.5 µmol/L [2].

Non-Small Cell Lung Cancer Combination Therapy Xenograft

Lack of Cross-Resistance in Cisplatin-Resistant Ovarian Cancer Models

In a 20-fold cisplatin-resistant ovarian carcinoma cell line, lobaplatin showed only weak cross-resistance, whereas carboplatin exhibited marked cross-resistance. The IC50 values for lobaplatin ranged from 0.25 to 0.5 µM in sensitive cell lines [1].

Ovarian Cancer Drug Resistance Cisplatin-Resistant

Evidence-Backed Application Scenarios for Lobaplatin in Scientific and Industrial Settings


Research on Platinum-Resistant Ovarian Cancer

Given its minimal cross-resistance in cisplatin-resistant ovarian cancer cell lines [1], lobaplatin is a prime candidate for investigating mechanisms of platinum resistance and for developing new therapeutic strategies for relapsed ovarian cancer.

Preclinical and Clinical Studies in Retinoblastoma

The direct comparative evidence showing lobaplatin's superior tumor control in retinoblastoma xenograft models over carboplatin [2] positions it as a compelling agent for further preclinical and clinical investigation in this pediatric malignancy.

Geriatric Oncology and Renally Compromised Patient Populations

The phase II clinical trial data demonstrating comparable efficacy but significantly reduced nephrotoxicity compared to cisplatin in elderly cervical cancer patients [3] supports the prioritization of lobaplatin in clinical protocols for older adults or patients with pre-existing renal impairment.

Combination Regimens for Non-Small Cell Lung Cancer (NSCLC)

Preclinical evidence indicates that lobaplatin combined with paclitaxel yields superior antitumor activity compared to cisplatin-based combinations in NSCLC models [4]. This supports its use as a foundational component in novel NSCLC combination therapies.

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